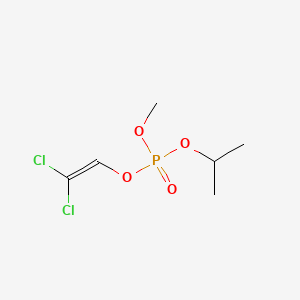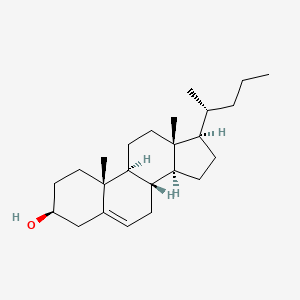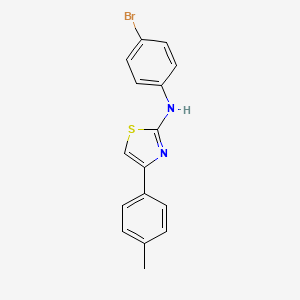
n-(4-Bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(4-Bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a methylphenyl group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For this compound, the synthesis can be achieved by reacting 4-bromoacetophenone with thiourea and 4-methylbenzaldehyde under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
n-(4-Bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of n-(4-Bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to interact with various molecular targets. The thiazole ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The bromophenyl and methylphenyl groups may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
- n-(4-Bromophenyl)-4-phenyl-1,3-thiazol-2-amine
- n-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
- n-(4-Methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
Comparison:
- n-(4-Bromophenyl)-4-phenyl-1,3-thiazol-2-amine: Lacks the methyl group on the phenyl ring, which may affect its reactivity and binding properties.
- n-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine: Contains a chlorine atom instead of bromine, which can influence its chemical reactivity and biological activity.
- n-(4-Methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine: Lacks the bromine atom, which may reduce its potential for nucleophilic substitution reactions.
The unique combination of the bromophenyl and methylphenyl groups in n-(4-Bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
5561-93-3 |
|---|---|
分子式 |
C16H13BrN2S |
分子量 |
345.3 g/mol |
IUPAC名 |
N-(4-bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13BrN2S/c1-11-2-4-12(5-3-11)15-10-20-16(19-15)18-14-8-6-13(17)7-9-14/h2-10H,1H3,(H,18,19) |
InChIキー |
DPZRQYIHCLYIGI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


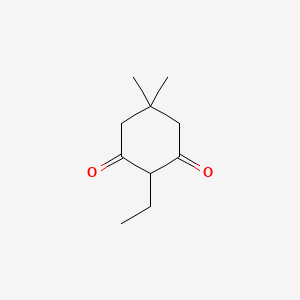
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)
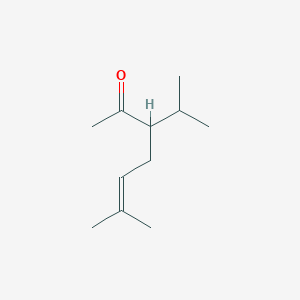

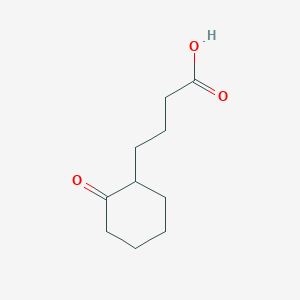
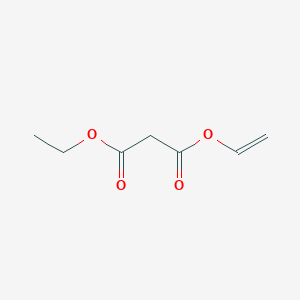
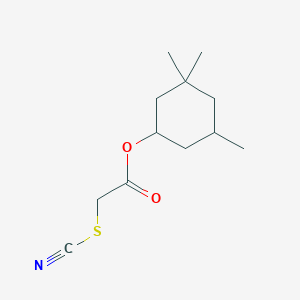

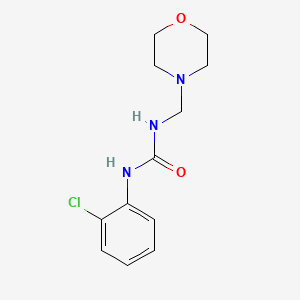
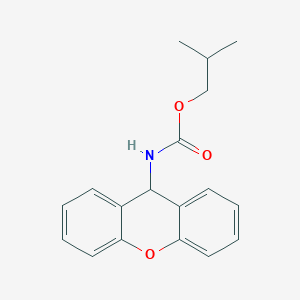
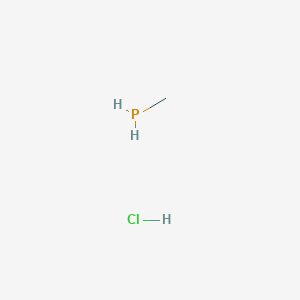
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
